molecular formula C16H21N5O2 B2571581 8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31575-55-0

8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2571581
CAS No.: 31575-55-0
M. Wt: 315.377
InChI Key: YSBNBMYDTRYCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C16H21N5O2. It has an average mass of 315.370 Da and a monoisotopic mass of 315.169525 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are defined by its molecular formula, C16H21N5O2. It has an average mass of 315.370 Da and a monoisotopic mass of 315.169525 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications. Preliminary pharmacological studies in mice supported the antidepressant potential of these derivatives (Zagórska et al., 2016).

Antiviral Activity

The first chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom, including imidazo[1,2-a]-s-triazine nucleosides and nucleotides, was described. These compounds exhibited moderate activity against various viruses in tissue culture, highlighting their potential as antiviral agents (Kim et al., 1978).

Interaction with DNA

The synthesis of an imidazo[1,2-e]purine-acridine heterodimer was explored for targeting abasic sites in DNA, showcasing the compound's utility in studying DNA interactions and potential in therapeutic applications targeting DNA damage (Belmont et al., 1999).

Future Directions

The future directions for the study of “8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their serotonin receptor affinity and phosphodiesterase inhibitor activity , this compound could also be of interest in these areas.

Mechanism of Action

Properties

IUPAC Name

6-cyclohexyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10-9-20-12-13(18(2)16(23)19(3)14(12)22)17-15(20)21(10)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBNBMYDTRYCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.